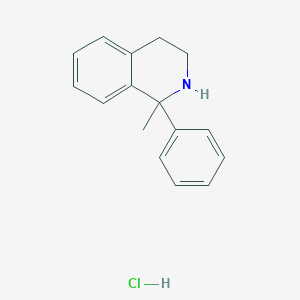

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

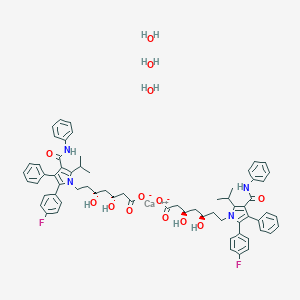

FR-115427 is a novel non-competitive antagonist of the N-methyl-D-aspartate receptor. This compound has been studied for its potential therapeutic effects, particularly in the context of neuroprotection and the treatment of various neurological disorders .

Méthodes De Préparation

The synthesis of FR-115427 involves the rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl aryl alkyl ketimines with arylboroxines or arylboronic acids. This method allows for the efficient production of highly enantioenriched α-tertiary amines . The industrial production methods for FR-115427 have not been extensively documented, but the synthetic route mentioned above provides a reliable approach for laboratory-scale synthesis.

Analyse Des Réactions Chimiques

FR-115427 primarily undergoes substitution reactions due to its structure. The compound has been shown to interact with various reagents under specific conditions. For example, it can be synthesized through the lithiation and substitution of N-Boc-1-phenyltetrahydroisoquinolines . The major products formed from these reactions include highly enantioenriched α-tertiary amines.

Applications De Recherche Scientifique

FR-115427 has been extensively studied for its neuroprotective effects. It has shown promise in preventing the degeneration of hippocampal CA1 pyramidal cells following transient ischemia in gerbils . Additionally, FR-115427 has been evaluated for its potential to produce phencyclidine-like discriminative stimulus effects, making it a valuable tool in psychopharmacological research . The compound’s ability to act as a selective N-methyl-D-aspartate receptor antagonist has also made it a subject of interest in the study of various neurological disorders, including Parkinson’s disease, Huntington’s disease, Alzheimer’s disease, neuropathic pain, and amyotrophic lateral sclerosis .

Mécanisme D'action

FR-115427 exerts its effects by acting as a non-competitive antagonist of the N-methyl-D-aspartate receptor. This receptor is a ligand-gated ion channel that plays a crucial role in excitatory neurotransmission in the central nervous system . By blocking the receptor, FR-115427 can prevent excessive or abnormal activity, which has been linked to numerous neuropathological conditions . The molecular targets and pathways involved in the compound’s mechanism of action include the inhibition of calcium influx through the N-methyl-D-aspartate receptor channel, thereby reducing excitotoxicity and neuronal damage .

Comparaison Avec Des Composés Similaires

FR-115427 is similar to other N-methyl-D-aspartate receptor antagonists, such as MK-801 and phencyclidine. it exhibits unique properties that distinguish it from these compounds. For instance, FR-115427 has been shown to produce full substitution for phencyclidine without concurrent response-rate suppression, which is not observed with all N-methyl-D-aspartate receptor antagonists . Additionally, FR-115427 has demonstrated neuroprotective effects in animal models of ischemia, which further highlights its potential therapeutic applications . Other similar compounds include PD 138289, PD 137889, and MRZ 2/579, which also act as N-methyl-D-aspartate receptor antagonists but differ in their binding characteristics and behavioral effects .

Propriétés

Numéro CAS |

126114-66-7 |

|---|---|

Formule moléculaire |

C16H18ClN |

Poids moléculaire |

259.77 g/mol |

Nom IUPAC |

1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C16H17N.ClH/c1-16(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-17-16;/h2-10,17H,11-12H2,1H3;1H |

Clé InChI |

LUSUZDOXGNAITA-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |

SMILES canonique |

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |

Synonymes |

1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (-)-isomer FR 115427 FR-115427 FR115427 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)

![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)

![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)